molecular formula C11H17BrO2 B8510993 1-bromo-4(R)-acetoxy-2-nonyne

1-bromo-4(R)-acetoxy-2-nonyne

Cat. No. B8510993
M. Wt: 261.15 g/mol
InChI Key: FJTOGOIKXQSTKI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04091107

Procedure details

A solution of 1-diethylamino-4-acetoxy-2-nonyne (50.6 g., 0.20 mole) and cyanogen bromide (21.2 g., 0.20 mole) in ether (250 ml.) is allowed to stand at 25°-27° for 18 hours. The ether solution is washed with 5% hydrochloric acid solution, water, and brine and dried over sodium sulfate. The ether is evaporated and the residual oil distilled. After a forerun of diethylcyanamide, there is collected 34.1 g. (65%) of 1-bromo-4-acetoxy-2-nonyne, b.p. 97°-105°/0.2 mm.
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)[CH2:4][C:5]#[C:6][CH:7]([O:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.N#C[Br:21]>CCOCC>[Br:21][CH2:4][C:5]#[C:6][CH:7]([O:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC#CC(CCCCC)OC(C)=O)CC
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution is washed with 5% hydrochloric acid solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled
CUSTOM
Type
CUSTOM
Details
After a forerun of diethylcyanamide, there is collected 34.1 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCC#CC(CCCCC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091107

Procedure details

A solution of 1-diethylamino-4-acetoxy-2-nonyne (50.6 g., 0.20 mole) and cyanogen bromide (21.2 g., 0.20 mole) in ether (250 ml.) is allowed to stand at 25°-27° for 18 hours. The ether solution is washed with 5% hydrochloric acid solution, water, and brine and dried over sodium sulfate. The ether is evaporated and the residual oil distilled. After a forerun of diethylcyanamide, there is collected 34.1 g. (65%) of 1-bromo-4-acetoxy-2-nonyne, b.p. 97°-105°/0.2 mm.
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)[CH2:4][C:5]#[C:6][CH:7]([O:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.N#C[Br:21]>CCOCC>[Br:21][CH2:4][C:5]#[C:6][CH:7]([O:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC#CC(CCCCC)OC(C)=O)CC
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution is washed with 5% hydrochloric acid solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled
CUSTOM
Type
CUSTOM
Details
After a forerun of diethylcyanamide, there is collected 34.1 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCC#CC(CCCCC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091107

Procedure details

A solution of 1-diethylamino-4-acetoxy-2-nonyne (50.6 g., 0.20 mole) and cyanogen bromide (21.2 g., 0.20 mole) in ether (250 ml.) is allowed to stand at 25°-27° for 18 hours. The ether solution is washed with 5% hydrochloric acid solution, water, and brine and dried over sodium sulfate. The ether is evaporated and the residual oil distilled. After a forerun of diethylcyanamide, there is collected 34.1 g. (65%) of 1-bromo-4-acetoxy-2-nonyne, b.p. 97°-105°/0.2 mm.
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)[CH2:4][C:5]#[C:6][CH:7]([O:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.N#C[Br:21]>CCOCC>[Br:21][CH2:4][C:5]#[C:6][CH:7]([O:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC#CC(CCCCC)OC(C)=O)CC
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution is washed with 5% hydrochloric acid solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled
CUSTOM
Type
CUSTOM
Details
After a forerun of diethylcyanamide, there is collected 34.1 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCC#CC(CCCCC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.